Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate
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Overview
Description
Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring system
Preparation Methods
The synthesis of Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole, which can then be further modified through additional steps to produce the desired compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate include other indole derivatives and pyrrole-based compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. Examples include:
Indole-3-Acetic Acid: A plant hormone with a similar indole structure.
Tert-Butyl 3,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate: Another pyrrole-based compound with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H27ClN2O3 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
tert-butyl (3aR,6aR)-2-benzyl-3a-(4-chlorophenyl)-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C24H27ClN2O3/c1-23(2,3)30-22(29)27-16-24(18-9-11-19(25)12-10-18)15-26(14-20(24)21(27)28)13-17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3/t20-,24+/m1/s1 |
InChI Key |
XXZPOPPRBWDUJY-YKSBVNFPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(CN(C[C@@H]2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CN(CC2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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